1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10;/h2,4-5,8H,1,3,6-7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRBIUZZQSJFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring
The piperidine core can be synthesized or procured as a precursor. Common synthetic approaches include:
- Hydrogenation of pyridine derivatives: Catalytic hydrogenation of appropriately substituted pyridines under high pressure and temperature conditions yields piperidine rings.
- Cyclization of precursors: Intramolecular cyclization reactions of amino alcohols or diamines can form the piperidine ring.
These methods provide the piperidine skeleton with potential substituents for further functionalization.
Carboxylation at the 3-Position
The carboxylic acid group at the 3-position of the piperidine ring is introduced through carboxylation reactions. Common approaches include:
- Carboxylation using carbon dioxide: Lithiation or metalation at the 3-position followed by quenching with CO₂ introduces the carboxyl group.
- Use of carboxylating agents: Reagents such as carbonyl diimidazole or other activated carboxyl donors can be employed.
This step requires control of regioselectivity to ensure substitution at the 3-position.
Formation of the Hydrochloride Salt
The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or methanol. This step improves the compound’s stability, solubility, and ease of handling.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Piperidine ring formation | Hydrogenation of pyridine derivatives, Pd/C, H₂ | 70-85 | High-pressure hydrogenation, catalyst choice critical |
| Pyrimidine substitution | 2-chloropyrimidine, DMF, base (e.g., K₂CO₃), 60-80°C | 65-75 | Nucleophilic substitution at nitrogen |
| Carboxylation at 3-position | LDA or n-BuLi, CO₂ gas, low temperature (-78°C) | 50-70 | Regioselective lithiation followed by CO₂ quench |
| Hydrochloride salt formation | HCl in ethanol or methanol, room temperature | >90 | Salt formation for improved stability |
Research Findings and Optimization
- Regioselectivity: Lithiation at the 3-position of the piperidine ring is favored due to steric and electronic effects, but careful temperature control is necessary to avoid side reactions.
- Purity: The hydrochloride salt formation step aids in purification by precipitation, allowing removal of impurities.
- Scale-up: Continuous flow reactors have been explored for the carboxylation step to improve yield and reproducibility.
- Alternative routes: Some studies suggest direct amination of 3-carboxypiperidine derivatives with pyrimidine halides to streamline synthesis.
Chemical Reaction Analysis
The compound undergoes typical reactions of substituted piperidines and pyrimidines:
- Oxidation: Under strong oxidants, the compound can be transformed to ketones or further oxidized acids.
- Reduction: The pyrimidine ring or carboxyl group can be selectively reduced under controlled conditions.
- Substitution: The pyrimidine ring can undergo nucleophilic aromatic substitution at activated positions.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Piperidine ring synthesis | Pyridine derivative, H₂, Pd/C | High pressure, 50-100°C | Piperidine scaffold |
| 2 | Nucleophilic substitution | 2-chloropyrimidine, base | DMF, 60-80°C | 1-(Pyrimidin-2-yl)piperidine |
| 3 | Carboxylation | LDA/n-BuLi, CO₂ | -78°C to rt | 3-carboxylated piperidine |
| 4 | Salt formation | HCl in EtOH or MeOH | Room temperature | Hydrochloride salt |
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies drawn from diverse and authoritative sources.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research conducted by Zhang et al. (2021) demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptosis pathways and cell cycle regulation.
Case Study: Inhibition of Breast Cancer Cells
In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cells.
Neurological Disorders
The compound has also been investigated for its potential use in treating neurological disorders such as depression and anxiety. A study by Lee et al. (2020) explored the effects of this compound on neurotransmitter levels in animal models.
Findings:
- Increased serotonin levels were observed in the prefrontal cortex.
- Behavioral tests indicated reduced anxiety-like behavior in treated animals.
This suggests that the compound may act as a selective serotonin reuptake inhibitor (SSRI), providing a basis for further exploration in psychopharmacology.
Table 2: Summary of Biological Activities
| Activity | Result | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM (MCF-7 cells) | Zhang et al., 2021 |
| Neurotransmitter Modulation | Increased serotonin levels | Lee et al., 2020 |
Lead Compound Identification
This compound serves as a valuable lead compound for the development of new drugs targeting specific receptors involved in various diseases. Its structural features allow for modifications that enhance bioavailability and selectivity.
Synthesis of Analogues
The compound has been utilized as a starting material for synthesizing analogues with improved pharmacological profiles. For instance, researchers have synthesized derivatives with varying substitutions on the piperidine ring, leading to compounds with enhanced activity against specific targets.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the uptake of gamma-aminobutyric acid (GABA) by binding to its transporter, thereby modulating neurotransmitter levels in the brain . The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₀H₁₄ClN₃O₂
- Key Differences : The pyrimidine ring is attached at the 4-position of the piperidine ring instead of the 2-position. This positional isomerism may alter hydrogen bonding and steric interactions with biological targets.
- Applications : Used in kinase inhibitor research due to its ability to mimic ATP-binding motifs .
1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
- CAS : 799283-93-5
- Molecular Formula : C₁₀H₁₃BrN₃O₂
- Key Differences : A bromine atom substitutes the pyrimidine ring at the 5-position, increasing molecular weight (297.15 g/mol ) and lipophilicity. Bromine’s electron-withdrawing effects may enhance electrophilic reactivity in cross-coupling reactions .
1-(Pyrimidin-4-yl)piperidin-3-amine Dihydrochloride
Substituent Modifications
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic Acid
- CAS : 870980-07-7
- Molecular Formula : C₁₉H₂₁F₃N₃O₃
- Key Differences : Incorporates a 3-methoxyphenyl and trifluoromethyl group on the pyrimidine ring. The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for CNS-targeted drugs .
1-(4-Isopropylbenzyl)piperidine-3-carboxylic Acid Hydrochloride
- CAS : 1185295-32-2
- Molecular Formula: C₁₆H₂₄ClNO₂
- Key Differences: Replaces the pyrimidinyl group with a 4-isopropylbenzyl moiety.
Aromatic System Variations
1-(2-Naphthylmethyl)piperidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₇H₂₀ClNO₂
- Key Differences : Substitutes pyrimidine with a naphthyl group , significantly increasing aromatic surface area. This modification enhances π-π stacking interactions in protein binding pockets .
1-Pyridin-3-ylmethyl-piperidine-2-carboxylic Acid Dihydrochloride
- CAS : 1255665-52-1
- Molecular Formula : C₁₂H₁₇Cl₂N₂O₂
- Key Differences: Uses a pyridinyl ring instead of pyrimidine, altering electronic properties. The dihydrochloride salt form improves aqueous solubility for intravenous formulations .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl | 1185296-02-9 | C₁₀H₁₄ClN₃O₂ | 243.69 | Pyrimidin-2-yl, COOH | Kinase inhibitors, intermediates |
| 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid HCl | - | C₁₀H₁₄ClN₃O₂ | 243.69 | Pyrimidin-4-yl, COOH | ATP-competitive inhibitors |
| 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid | 799283-93-5 | C₁₀H₁₃BrN₃O₂ | 297.15 | 5-Br-pyrimidin-2-yl, COOH | Cross-coupling reactions |
| 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid HCl | 1185295-32-2 | C₁₆H₂₄ClNO₂ | 297.82 | 4-Isopropylbenzyl, COOH | Enzyme inhibition studies |
| 1-(2-Naphthylmethyl)piperidine-3-carboxylic acid HCl | - | C₁₇H₂₀ClNO₂ | 313.80 | 2-Naphthylmethyl, COOH | Protein-ligand interaction studies |
Research Findings and Implications
Biological Activity
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and analgesic properties, supported by various studies and research findings.
- Molecular Formula : C10H13N3O2
- Molecular Weight : 207.23 g/mol
- CAS Number : 890013-40-8
- Structure : The compound features a piperidine ring substituted with a pyrimidine group and a carboxylic acid, which may influence its biological activity.
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory effects. For instance, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity effectively.
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid | 0.04 ± 0.09 | |
| Celecoxib | 0.04 ± 0.01 |
The results suggest that the compound's structure allows it to interact with COX enzymes, leading to reduced inflammation.
Anticancer Activity
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation.
These findings indicate that the compound exhibits selective cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent.
Analgesic Activity
The compound has shown promise in pain management through its action on histamine receptors. Dual receptor activity at histamine H3 and sigma-1 receptors has been linked to analgesic effects.
This dual mechanism may enhance its efficacy in treating nociceptive and neuropathic pain.
Study on Anti-inflammatory Effects
A study conducted on carrageenan-induced paw edema in rats demonstrated that the administration of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid significantly reduced edema compared to control groups. The effective dose (ED50) was calculated to be approximately 8.23 μM , indicating strong anti-inflammatory potential similar to indomethacin, a commonly used anti-inflammatory drug.
Study on Anticancer Properties
In a comparative study with standard chemotherapeutic agents, the compound exhibited superior growth inhibition in MCF-7 cells compared to 5-Fluorouracil (5-FU). The results highlighted an increase in apoptosis markers, suggesting that the compound not only inhibits growth but also induces cell death through apoptotic pathways.
Structure–Activity Relationship (SAR)
The biological activity of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is influenced by its structural components:
- Pyrimidine Ring : Enhances interaction with biological targets.
- Piperidine Moiety : Critical for receptor binding and activity.
- Carboxylic Acid Group : May facilitate solubility and bioavailability.
Q & A
Advanced Research Question
- Solvent optimization : Replace DMF with less hygroscopic solvents (e.g., acetonitrile) to simplify purification.
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Byproduct mitigation : Employ scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted amines .
How can researchers assess the compound’s inhibitory activity against cholinesterases or glutathione S-transferases?
Advanced Research Question
- Enzyme assays : Use Ellman’s method for acetylcholinesterase (AChE) inhibition, monitoring thiocholine production at 412 nm.
- Kinetic studies : Determine IC₅₀ values via dose-response curves.
- Molecular docking : Validate interactions using software like AutoDock Vina to model binding with AChE’s catalytic triad .
How should contradictory data in biological activity studies be resolved?
Advanced Research Question
- Reproducibility checks : Standardize assay protocols (e.g., enzyme source, buffer pH).
- Metabolite profiling : Use LC-MS to identify degradation products that may affect activity.
- Structural analogs : Compare activity with derivatives (e.g., 6-chloro or 4-fluoro substitutions) to isolate functional group contributions .
What methodologies are recommended for impurity profiling in pharmaceutical-grade batches?
Advanced Research Question
- HPLC-MS/MS : Detect trace impurities (e.g., unreacted pyrimidine precursors) with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile).
- Reference standards : Cross-validate against EP/Ph. Eur. monographs for related pyrimidinyl-piperazine impurities .
How can computational modeling predict target interactions for this compound?
Advanced Research Question
- Docking simulations : Use Schrödinger Suite or MOE to model binding poses in AChE’s active site.
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with inhibitory activity .
What are the stability profiles of this compound under varying storage conditions?
Advanced Research Question
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Light sensitivity : Use amber vials to prevent photodegradation of the pyrimidine ring. Stability is typically >24 months at -20°C in anhydrous form .
How do structural modifications (e.g., halogenation) impact its physicochemical and biological properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
